(S)-(+)-Doxazosin-d8

Chiral Pharmacokinetics Enantiomer Interaction Bioequivalence

Ensure your doxazosin bioanalytical data withstands regulatory scrutiny. Substituting with achiral or non-deuterated standards introduces matrix effect variability and prevents independent enantiomer recovery tracking. (S)-(+)-Doxazosin-d8 solves this. It precisely co-elutes with your target (S)-(+)-doxazosin analyte while providing a distinct +8 Da mass shift, eliminating quantitative bias inherent to mismatched alternatives. This chiral, deuterated internal standard is critical for the accurate, stereospecific quantification mandated in ANDA bioequivalence studies and pharmacokinetic investigations. Purchase a validated reference standard to guarantee the precision and reliability of your enantioselective LC-MS/MS methods.

Molecular Formula C23H25N5O5
Molecular Weight 459.5 g/mol
Cat. No. B12428954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-(+)-Doxazosin-d8
Molecular FormulaC23H25N5O5
Molecular Weight459.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4)N)OC
InChIInChI=1S/C23H25N5O5/c1-30-18-11-14-15(12-19(18)31-2)25-23(26-21(14)24)28-9-7-27(8-10-28)22(29)20-13-32-16-5-3-4-6-17(16)33-20/h3-6,11-12,20H,7-10,13H2,1-2H3,(H2,24,25,26)/t20-/m0/s1/i7D2,8D2,9D2,10D2
InChIKeyRUZYUOTYCVRMRZ-PACPHTINSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Stable Isotope-Labeled (S)-(+)-Doxazosin-d8 for Enantioselective Quantification in Bioanalysis and Pharmacokinetic Studies


(S)-(+)-Doxazosin-d8 (CAS unlabeled: 104874-86-4, deuterated MW: ~459.53) is the stable, heavy isotope-labeled form of the S-enantiomer of doxazosin, an α1-adrenergic receptor antagonist . As a chiral, deuterated internal standard (IS), it is specifically engineered to correct for analytical variance in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays quantifying doxazosin enantiomers in biological matrices [1]. This compound is characterized by its high isotopic purity and is a critical reagent for ensuring the accuracy, precision, and reliability of bioanalytical data required for Abbreviated New Drug Applications (ANDAs) and pharmacokinetic investigations [2].

Why Non-Chiral and Non-Deuterated Analogs Are Inadequate for Accurate Bioanalysis of Doxazosin Enantiomers


Generic substitution with non-deuterated, racemic, or achiral doxazosin standards is a critical failure point in enantioselective LC-MS/MS quantification. Such substitutions introduce two distinct and compounding sources of analytical error: matrix effect variability due to non-identical ionization efficiency, and the inability to independently track each enantiomer's extraction recovery and chromatographic behavior [1]. Studies demonstrate that the pharmacokinetics of doxazosin enantiomers are stereospecific with significant enantiomer-enantiomer interactions, making accurate, independent quantification of each form essential [2]. (S)-(+)-Doxazosin-d8 is unique in its capacity to match the exact chemical and chromatographic properties of the target (S)-(+)-doxazosin analyte while providing a distinct mass shift (+8 Da) for unequivocal detection, thereby eliminating the substantial quantitative bias inherent in using structurally mismatched or non-isotopic alternatives [3].

Quantitative Evidence for (S)-(+)-Doxazosin-d8 as a Superior Internal Standard in Chiral Bioanalysis


Enantioselective Pharmacokinetics Demand Separate, Accurate Quantification of (S)-(+)-Doxazosin

The pharmacokinetics of doxazosin enantiomers are stereospecific and non-linear due to enantiomer-enantiomer interaction. A study in rats demonstrated that the area under the curve (AUC) for (S)-(+)-doxazosin is consistently larger than for the (R)-(-)-enantiomer [1]. Furthermore, the presence of (R)-(-)-doxazosin significantly alters the exposure and clearance of (S)-(+)-doxazosin [1]. This establishes a scientific requirement for a chiral-specific internal standard like (S)-(+)-Doxazosin-d8 to generate valid pharmacokinetic data for regulatory filings, as using a racemic or achiral IS would mask these critical stereospecific phenomena.

Chiral Pharmacokinetics Enantiomer Interaction Bioequivalence

Validated Enantioselective LC-MS/MS Method with High Sensitivity and Accuracy Using an Internal Standard

A validated enantioselective LC-MS/MS method for the determination of doxazosin enantiomers in human plasma achieved a lower limit of quantification (LLOQ) of 0.100 ng/mL for each enantiomer using 200 μL of plasma [1]. The method employed prazosin as an internal standard and demonstrated excellent intra- and inter-assay precision (5.0-11.1% and 5.7-7.6% for R-(-)- and S-(+)-doxazosin, respectively) and accuracy (97.4-99.5% and 96.8-102.8%) [1]. This provides a validated benchmark for assay performance. (S)-(+)-Doxazosin-d8, as a stable isotope-labeled analog, is specifically designed to surpass the performance of structurally similar, non-isotopic internal standards like prazosin by more effectively compensating for matrix effects and ion suppression .

LC-MS/MS Method Validation Chiral Separation Bioanalytical Method

Direct Use of racdoxazosin-d8 as a Chiral Internal Standard in a Validated Human Plasma Assay

A published LC-MS/MS method directly utilized racdoxazosin-d8 as the internal standard (IS) for the enantioselective determination of doxazosin in human plasma, achieving baseline separation of (R)-(-)- and (S)-(+)-doxazosin within 8.0 minutes [1]. This provides direct evidence that deuterated doxazosin analogs are necessary and effective internal standards for chiral methods. While racdoxazosin-d8 is a racemic mixture, (S)-(+)-Doxazosin-d8 offers a further analytical advantage for researchers specifically focused on the (S)-enantiomer by providing a direct, 1:1 isotopologue match, eliminating any potential for differential recovery or ionization between the two deuterated enantiomers in the IS mixture .

Chiral Internal Standard Method Validation Human Plasma

Distinct Pharmacological Profile of (S)-(+)-Doxazosin Relative to (R)-(-)-Doxazosin

While both enantiomers are potent α1-adrenoceptor antagonists, they exhibit differential affinity for the α2-adrenoceptor subtype. In radioligand binding studies, the α2-adrenoceptor affinity (pKi) of S-doxazosin was found to be slightly (3- to 4-fold) but significantly lower than that of R-doxazosin (pKi = 5.91-5.94 vs. 6.47-6.54) [1]. Although the primary therapeutic target is α1, this subtle difference in off-target binding affinity could have implications in specialized pharmacological studies, and underscores the need for a distinct, enantiopure internal standard for studies focusing on the (S)-enantiomer's behavior.

Enantiomer Pharmacology Alpha-1 Adrenoceptor Selectivity

Chiral Selective Cardiovascular Effects of (S)-(+)-Doxazosin in Anesthetized Rats

In anesthetized rats, (S)-(+)-doxazosin exhibited a distinct pharmacodynamic profile, decreasing carotid blood pressure and left ventricular pressure of the heart to a lesser degree than (R)-(-)-doxazosin and racemic doxazosin [1]. However, its effect on vesical micturition pressure (a urinary system parameter) was similar to the other forms [1]. This chiral selectivity between cardiovascular and urinary systems highlights the functional divergence of the enantiomers in vivo and provides a strong rationale for the use of (S)-(+)-Doxazosin-d8 in research aiming to separate the therapeutic and hemodynamic effects of doxazosin.

Chiral Pharmacology Cardiovascular System In Vivo Study

Optimal Use Cases for Procuring (S)-(+)-Doxazosin-d8 in Scientific Research and Pharmaceutical Development


Regulatory Bioequivalence and ANDA Studies for Generic Doxazosin Formulations

For pharmaceutical companies developing generic versions of doxazosin, demonstrating bioequivalence is a core regulatory requirement. Using (S)-(+)-Doxazosin-d8 as an internal standard in validated LC-MS/MS methods is essential to accurately quantify the (S)-(+)-doxazosin enantiomer in plasma from clinical trial subjects [1]. This is mandated to ensure the generic product's pharmacokinetic profile matches the innovator drug, given the established stereospecific pharmacokinetics and enantiomer interactions [2].

Mechanistic Preclinical Studies Investigating Chiral Pharmacology of Alpha-1 Blockers

In academic and industrial research settings focused on the differential in vivo effects of drug enantiomers, (S)-(+)-Doxazosin-d8 is a critical reagent. It enables the precise quantification of the S-enantiomer in animal models (e.g., rats) used to study its distinct cardiovascular and urological effects, as documented in published pharmacological studies [3]. Its use supports the generation of high-fidelity data for publications and internal decision-making.

Clinical Pharmacokinetic Studies of Enantiomer-Specific Dosing

As the field of personalized medicine advances, there may be a rationale for developing enantiopure formulations. (S)-(+)-Doxazosin-d8 is an indispensable tool for the analytical support of any clinical trial investigating the pharmacokinetics, safety, and efficacy of a pure (S)-(+)-doxazosin drug candidate, enabling absolute quantification free from interference by the (R)-enantiomer or biological matrix components [4].

Method Development and Validation for Chiral Bioanalytical Laboratories

Contract Research Organizations (CROs) and bioanalytical labs specializing in chiral separations require certified reference standards for method development, validation, and routine quality control. (S)-(+)-Doxazosin-d8 serves as a definitive internal standard, enabling the establishment of robust, sensitive, and reproducible enantioselective LC-MS/MS methods that meet stringent regulatory guidelines for precision and accuracy [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-(+)-Doxazosin-d8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.